molecular formula C18H15Cl4NO2 B13783032 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- CAS No. 67846-02-0

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-

Cat. No.: B13783032
CAS No.: 67846-02-0
M. Wt: 419.1 g/mol
InChI Key: KEEUXWVQBUEGFG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(33113,7)dec-2-yl- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Halogenation: Introduction of chlorine atoms at specific positions on the ring structure.

    Functional Group Modifications: Addition of tricyclo decyl groups through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Potential use in drug discovery and development due to their biological activity.

    Medicine: Investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Similar in structure and chemical properties.

    Naphthalimide Derivatives: Known for their biological activity and applications in medicinal chemistry.

    Isoquinoline Derivatives: Another class of nitrogen-containing heterocycles with diverse applications.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may impart distinct chemical and biological properties.

Properties

CAS No.

67846-02-0

Molecular Formula

C18H15Cl4NO2

Molecular Weight

419.1 g/mol

IUPAC Name

2-(2-adamantyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

InChI

InChI=1S/C18H15Cl4NO2/c19-12-10-11(13(20)15(22)14(12)21)18(25)23(17(10)24)16-8-2-6-1-7(4-8)5-9(16)3-6/h6-9,16H,1-5H2

InChI Key

KEEUXWVQBUEGFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl

Origin of Product

United States

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